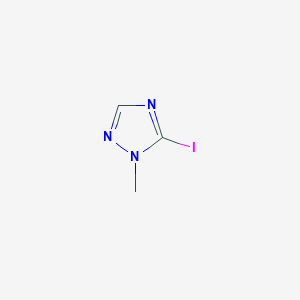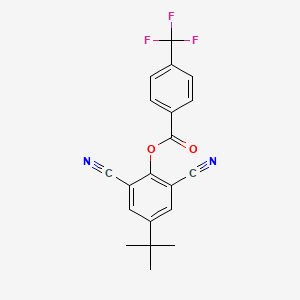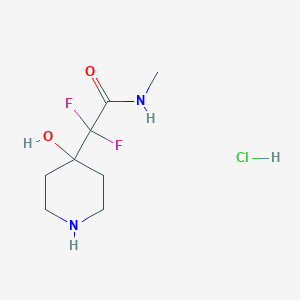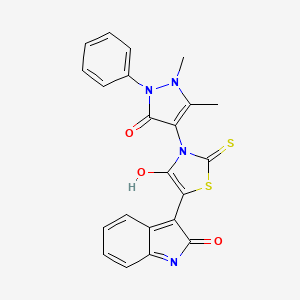
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as CMIO, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CMIO is a small molecule that has shown promising results in preclinical studies as an inhibitor of the protein kinase CK2, which is known to play a role in cancer cell growth and survival.
作用机制
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is believed to inhibit CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cancer cell growth and survival. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have a low toxicity profile in vitro and in vivo. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of cancer cells without affecting normal cells. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without affecting normal cells. However, one limitation is the lack of clinical data on the efficacy and safety of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Additionally, the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is not fully understood, and further research is needed to elucidate its effects on cancer cells.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in combination with other cancer treatments such as chemotherapy and radiation therapy is an area of active research. Further studies are also needed to determine the optimal dosing and administration of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Finally, the potential use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in the treatment of other diseases such as Alzheimer's and Parkinson's should be explored.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-methoxyaniline with isonicotinic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of triethylamine to yield N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide as a white solid.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown promising results as an inhibitor of CK2, which is known to play a role in cancer cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSVCJXKAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)
![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)



![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)

